molecular formula C20H24N2O4 B8402082 tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate

tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate

Cat. No.: B8402082
M. Wt: 356.4 g/mol
InChI Key: LWTSJSMRXQJZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can also occur, especially at the phthalimide moiety.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the phthalimide moiety.

    Substitution: Deprotected amines ready for further functionalization.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective functionalization of the amine. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent decarboxylation to release the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethylidene)piperidine-1-carboxylate is unique due to its dual functionality, combining the protective Boc group with the reactive phthalimide moiety. This allows for versatile applications in both protecting group chemistry and the synthesis of complex organic molecules.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethylidene]piperidine-1-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,10H,8-9,11-13H2,1-3H3

InChI Key

LWTSJSMRXQJZOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCN2C(=O)C3=CC=CC=C3C2=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.775 g (19.900 mM) of tert-butyl 4-(2-bromoethylidene)piperidine-1-carboxylate and 4.05 g (21.9 mM) of potassium phthalimide in 100 ml of N,N-dimethylformamide was stirred at 100° C. for 1 hour. This reaction mixture was poured in water and extracted with 3 portions of ethyl acetate. The pooled organic layer was dried over anhydrous magnesium sulfate (MgSO4) and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1 to 3/1) to provide the title compound.
Name
tert-butyl 4-(2-bromoethylidene)piperidine-1-carboxylate
Quantity
5.775 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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